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Compound of Interest

Compound Name: Coniel

Cat. No.: B1142605

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniel, the trade name for benidipine hydrochloride, is a third-generation dihydropyridine
calcium channel blocker with a unique pharmacological profile. It is a potent antihypertensive
and antianginal agent that exhibits a long-lasting effect. This technical guide provides an in-
depth overview of Coniel, including its chemical properties, mechanism of action,
pharmacokinetics, and clinical efficacy. Detailed summaries of quantitative data from preclinical
and clinical studies are presented in tabular format for clear comparison. Furthermore, this
guide outlines the methodologies for key experiments used to characterize its activity and
visualizes its core signaling pathways and experimental workflows using the DOT language.

Chemical and Physical Properties

Benidipine is the active pharmaceutical ingredient in Coniel. It is typically administered as a
hydrochloride salt.
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Property Value

(4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-
) nitrophenyl)-3,5-pyridinedicarboxylic acid 3-
Chemical Name
methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl]

ester hydrochloride

Molecular Formula C28H31N306-HCI
Molecular Weight 542.02 g/mol

CAS Number 91599-74-5

Appearance Yellow crystalline powder

Mechanism of Action

Benidipine is a multi-faceted calcium channel blocker, exhibiting a unique triple-blocking action
on L-type, T-type, and N-type voltage-gated calcium channels. This broad-spectrum inhibition
contributes to its potent and sustained therapeutic effects.

Calcium Channel Blockade

The primary mechanism of action of benidipine is the inhibition of calcium ion (Ca?*) influx into
vascular smooth muscle cells and cardiomyocytes. By binding to the dihydropyridine receptor
on the al subunit of the L-type calcium channels, it reduces the probability of channel opening,
leading to vasodilation and a decrease in peripheral resistance. Its additional blockade of T-
type and N-type calcium channels contributes to its unique clinical profile, including renal
protective effects and a lower incidence of reflex tachycardia compared to other dihydropyridine
calcium channel blockers.

Signaling Pathways

Benidipine's effects extend beyond simple calcium channel blockade, influencing several
intracellular signaling pathways.

 Nitric Oxide (NO) Production: Benidipine has been shown to stimulate endothelial nitric oxide
synthase (eNOS), leading to increased production of nitric oxide (NO). NO is a potent
vasodilator and plays a crucial role in maintaining vascular homeostasis.
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» NF-kB Pathway Inhibition: Benidipine has demonstrated inhibitory effects on the nuclear
factor-kappa B (NF-kB) signaling pathway. NF-kB is a key regulator of inflammation, and its
inhibition may contribute to the anti-atherosclerotic properties of benidipine.
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Benidipine's primary mechanism of action on calcium channels.
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Downstream signaling pathways modulated by Benidipine.

Pharmacokinetics

Benidipine is characterized by rapid absorption and a long duration of action.
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Parameter Value Reference

Time to Peak Plasma

) 0.5-0.75 hours [1]
Concentration (Tmax)
Peak Plasma Concentration
1.04 ng/mL [1]
(Cmax) at 4 mg dose
Peak Plasma Concentration
3.85 ng/mL [1]

(Cmax) at 8 mg dose

o ) Not explicitly stated, but has a
Elimination Half-life ) ]
long duration of action

Clinical Efficacy

Clinical trials have demonstrated the efficacy of benidipine in the treatment of hypertension and
angina pectoris.

Hypertension
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Study ) o
. Dosage Duration Key Findings Reference
Population
Mean reduction
in sitting
Elderly Chinese SBP/DBP:
patients with mild 21.50/10.60
to moderate 8 mg once daily 12 weeks mmHg. High [2]
essential trough-to-peak
hypertension ratios (0.87 for
SBP, 0.72 for
DBP).
Effective blood
pressure control
in 80% of
Patients with patients on 4
mild to moderate  4-8 mg/day - mg/day and 80%  [3]
hypertension of non-
responders who
were escalated
to 8 mg/day.
Mean trough BP
reduction of
13.8/8.3 mmHg.
Elderly Chinese ) )
2-8 mg/day (with 62.5% of patients
patients with mild ]
optional add-on 52 weeks reached target [4]

to moderate
) therapy)
hypertension

BP. Significant
decrease in left
ventricular mass

index.

Angina Pectoris
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Study

. Dosage Duration Key Findings Reference
Population

Prolonged time
tol1 mm ST
segment
) ) depression in
Chinese patients i
) exercise
with stable - 4 weeks [5]
) ) tolerance test
angina pectoris )
(increment of
64.2 s). Total
efficacy rate of

55%.

Angina attacks

completely
disappeared in 6
Japanese
. . out of 15
patients with )
. patients.
vasospastic - - o [617]
_ _ Significant
angina resistant _ .
o increase in
to diltiazem
serum

nitrite/nitrate

levels.

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to
elucidate the pharmacological properties of benidipine.

Patch-Clamp Electrophysiology for Calcium Channel
Inhibition

This technique is employed to directly measure the effect of benidipine on the activity of
voltage-gated calcium channels.
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Cell Preparation: Human adrenocortical NCI-H295R cells or other suitable cell lines
expressing the target calcium channels are cultured.

Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with
an internal solution forms a high-resistance seal with the cell membrane. The membrane
patch is then ruptured to allow electrical access to the cell interior.

Voltage Protocol: To isolate specific calcium channel currents (e.g., T-type), specific voltage
protocols are applied. For instance, holding the membrane potential at a level that
inactivates other channels while activating the channel of interest.

Drug Application: Benidipine is applied to the cells at varying concentrations to determine its
inhibitory effect on the calcium currents.

Data Analysis: The recorded currents are analyzed to determine the concentration-response
relationship and calculate the 1Cso value (the concentration of benidipine that inhibits 50% of
the channel activity).

Nitric Oxide Synthase (NOS) Activity Assay

The effect of benidipine on NO production is often assessed by measuring the activity of NOS.

o Sample Preparation: Tissue homogenates (e.g., from the left ventricle of animal models) or
cell lysates are prepared.

o Assay Principle: The Griess method is commonly used to indirectly measure NO production
by quantifying its stable breakdown products, nitrite (NO27) and nitrate (NOs™).

Procedure:

[¢]

The sample is incubated with L-arginine, the substrate for NOS.

[¢]

The reaction is stopped, and the supernatant is collected.

[e]

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is
added to the supernatant.

[e]

The reagent reacts with nitrite to form a colored azo compound.
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o The absorbance of the solution is measured spectrophotometrically, and the concentration
of nitrite is determined from a standard curve.

NF-kB Luciferase Reporter Assay

This assay is used to investigate the effect of benidipine on the NF-kB signaling pathway.

o Cell Line: A cell line (e.g., THP-1 macrophages) is engineered to contain a luciferase reporter
gene under the control of NF-kB response elements.

o Treatment: The cells are pre-treated with benidipine for a specified period and then
stimulated with an NF-kB activator, such as lipopolysaccharide (LPS).

e Luciferase Assay:

o

The cells are lysed to release the luciferase enzyme.

[¢]

A luciferase substrate (luciferin) is added.

[e]

The luciferase enzyme catalyzes the oxidation of luciferin, which produces light.

[e]

The emitted light is measured using a luminometer.

o Data Analysis: The luminescence signal is proportional to the activity of the NF-kB pathway.
The inhibitory effect of benidipine is determined by comparing the luminescence in
benidipine-treated cells to that in untreated, stimulated cells.
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Workflow for Patch-Clamp Electrophysiology.
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Workflow for Nitric Oxide Synthase Activity Assay.

Conclusion

Coniel (benidipine hydrochloride) is a well-characterized dihydropyridine calcium channel
blocker with a unique triple-blocking mechanism and pleiotropic effects on intracellular
signaling pathways. Its demonstrated efficacy in treating hypertension and angina, coupled with
a favorable safety profile, makes it a valuable therapeutic option. The experimental
methodologies outlined in this guide provide a framework for further research into its
pharmacological properties and potential new therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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